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Abstract
LY3023414 is an orally bioavailable, potent, and selective dual inhibitor of Class I

phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR),

with additional activity against DNA-dependent protein kinase (DNA-PK)[1][2][3]. It has

demonstrated anti-tumor activity in a range of preclinical models and has been evaluated in

Phase I and II clinical trials for various human malignancies[1][3]. A key characteristic of

LY3023414 is its short half-life, which results in transient but potent target inhibition[1][3][4].

Preclinical studies have shown that the antitumor efficacy is dependent on the total daily dose

rather than the specific dosing schedule, a finding that has informed clinical trial design[1][3][4].

This document provides a detailed summary of in vivo dosing and schedules for LY3023414 in

both preclinical and clinical settings, along with relevant experimental protocols and pathway

diagrams.

Preclinical In Vivo Studies
Dosing and Schedule in Animal Models
LY3023414 has been evaluated in various xenograft and transgenic mouse models. The

administration is typically via oral gavage[1]. A notable finding from preclinical work is that

equivalent total daily doses of LY3023414 resulted in similar tumor growth inhibition, regardless
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of whether administered once or twice daily[1][3]. This suggests that intermittent, potent

inhibition of the PI3K/mTOR pathway is sufficient for anti-tumor activity[1][3].

Table 1: Preclinical Dosing and Pharmacokinetics of LY3023414

Parameter Mouse Rat Dog

Route of

Administration

Intravenous (IV), Oral

(PO)
Oral (PO)

Intravenous (IV), Oral

(PO)

Example IV Dose 3 mg/kg[1] - 3 mg/kg[1]

Example PO Dose 10 mg/kg[1] 10 mg/kg[1] 3 mg/kg[1]

Oral Bioavailability High >95%[1] >95%[1]

Plasma Clearance

(Cl)
22 mL/min/kg[1] 22 mL/min/kg[1] 10 mL/min/kg[1]

Volume of Distribution

(Vdss)
Moderate Moderate Moderate

Half-life (t1/2) ~2 hours[1][3] 1-3 hours[1] 1-3 hours[1]

Experimental Protocol: Murine Xenograft Efficacy Study
This protocol outlines a typical efficacy study in mice bearing subcutaneous xenograft tumors.

1. Animal Models and Tumor Implantation:

Species: Athymic nude, CD-1 nude, or NMRI athymic nude mice are commonly used[1].

Tumor Cells: A human cancer cell line of interest (e.g., U87 MG glioblastoma) is cultured.

Implantation: Cells are harvested, washed, and resuspended in an appropriate medium (e.g.,

PBS or Matrigel). A specific number of cells (e.g., 5 x 106) is injected subcutaneously into the

flank of each mouse.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before

the initiation of treatment. Tumor volume is calculated using the formula: (Length x Width²) /
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2.

2. Drug Formulation and Administration:

Formulation: LY3023414 is formulated for oral administration. A typical vehicle is 1%

Hydroxyethyl cellulose (HEC) in distilled water containing 0.25% polysorbate 80 and 0.05%

Dow-Corning Antifoam 1510-US[1].

Administration: The formulated drug is administered by oral gavage at the desired dose and

schedule. The volume is typically 0.2 mL for mice[1].

3. Efficacy Assessment:

Tumor Measurement: Tumor dimensions are measured with calipers 2-3 times per week.

Body Weight: Animal body weight is monitored as an indicator of toxicity.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, or if significant toxicity is observed. Tumor growth inhibition (TGI) is a primary efficacy

endpoint.

4. Pharmacodynamic Analysis:

Tissue Collection: At specified time points after the final dose, tumors and/or surrogate

tissues (e.g., peripheral blood mononuclear cells - PBMCs) are collected.

Biomarker Analysis: Tissues are processed to assess the phosphorylation status of

downstream PI3K/mTOR pathway proteins such as AKT, S6 ribosomal protein, and 4E-BP1

via methods like Western blotting or immunohistochemistry to confirm target engagement[1]

[3]. In vivo, LY3023414 has been shown to cause dose-dependent dephosphorylation of

these substrates for 4 to 6 hours[1][3].

Clinical In Vivo Studies
Dosing and Schedule in Humans
Phase I clinical trials have established the safety, tolerability, and recommended Phase II dose

(RP2D) of LY3023414 in patients with advanced solid tumors.
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Table 2: Clinical Dosing and Pharmacokinetics of LY3023414 in Cancer Patients

Parameter Value Reference

Route of Administration Oral [2][4]

Dose Escalation (Once Daily) 20 mg to 450 mg [4]

Dose Escalation (Twice Daily) 150 mg to 250 mg [4]

Recommended Phase 2 Dose

(RP2D)
200 mg Twice Daily (BID) [4][5][6]

Half-life (t1/2) ~1.55 - 2 hours [4][6]

Target Inhibition ≥90% at doses ≥150 mg [4][5]

Common Adverse Events

(≥20%)

Nausea, fatigue, diarrhea,

vomiting, decreased appetite
[4][6]

Clinical Trial Protocol Synopsis (Phase I Dose
Escalation)
This section provides a general overview of the design of a first-in-human dose-escalation

study for LY3023414.

1. Study Design:

A standard 3+3 dose-escalation design is employed to determine the maximum tolerated

dose (MTD) and RP2D[4][5].

Separate cohorts for once-daily (QD) and twice-daily (BID) dosing schedules are

evaluated[4].

Patients with advanced or metastatic solid tumors refractory to standard therapies are

enrolled[6].

2. Treatment:

LY3023414 is self-administered orally as capsules[4].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.cancer.gov/publications/dictionaries/cancer-drug/def/samotolisib
https://aacrjournals.org/clincancerres/article/24/14/3253/81014/A-First-in-Human-Phase-1-Study-of-LY3023414-an
https://aacrjournals.org/clincancerres/article/24/14/3253/81014/A-First-in-Human-Phase-1-Study-of-LY3023414-an
https://aacrjournals.org/clincancerres/article/24/14/3253/81014/A-First-in-Human-Phase-1-Study-of-LY3023414-an
https://aacrjournals.org/clincancerres/article/24/14/3253/81014/A-First-in-Human-Phase-1-Study-of-LY3023414-an
https://pmc.ncbi.nlm.nih.gov/articles/PMC7575488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8280020/
https://aacrjournals.org/clincancerres/article/24/14/3253/81014/A-First-in-Human-Phase-1-Study-of-LY3023414-an
https://pmc.ncbi.nlm.nih.gov/articles/PMC8280020/
https://aacrjournals.org/clincancerres/article/24/14/3253/81014/A-First-in-Human-Phase-1-Study-of-LY3023414-an
https://pmc.ncbi.nlm.nih.gov/articles/PMC7575488/
https://aacrjournals.org/clincancerres/article/24/14/3253/81014/A-First-in-Human-Phase-1-Study-of-LY3023414-an
https://pmc.ncbi.nlm.nih.gov/articles/PMC8280020/
https://aacrjournals.org/clincancerres/article/24/14/3253/81014/A-First-in-Human-Phase-1-Study-of-LY3023414-an
https://pmc.ncbi.nlm.nih.gov/articles/PMC7575488/
https://aacrjournals.org/clincancerres/article/24/14/3253/81014/A-First-in-Human-Phase-1-Study-of-LY3023414-an
https://pmc.ncbi.nlm.nih.gov/articles/PMC8280020/
https://aacrjournals.org/clincancerres/article/24/14/3253/81014/A-First-in-Human-Phase-1-Study-of-LY3023414-an
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing occurs in continuous 21-day or 28-day cycles[4][5].

Patients are instructed to take the drug on an empty stomach (no food 1 hour before and

after dosing)[4].

3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments:

PK: Serial blood samples are collected at multiple time points after single and multiple doses

to determine PK parameters like Cmax, Tmax, AUC, and half-life using a validated LC/MS-

MS method[4][5].

PD: Blood samples are collected to assess target engagement in surrogate tissues like

PBMCs[4]. Changes in blood glucose and C-peptide levels are also monitored as on-target

pharmacodynamic biomarkers of PI3K/mTOR inhibition[4][5].

Signaling Pathway and Experimental Workflow
Diagrams
PI3K/AKT/mTOR Signaling Pathway Inhibition by
LY3023414
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Caption: LY3023414 inhibits the PI3K/AKT/mTOR pathway at PI3K and mTOR.
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General Workflow for a Preclinical Xenograft Study
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Caption: Workflow for in vivo efficacy evaluation of LY3023414.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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